Cas no 2172023-14-0 (4-4-(aminomethyl)-5-cyclobutyl-1H-1,2,3-triazol-1-ylbutan-1-ol)

4-4-(aminomethyl)-5-cyclobutyl-1H-1,2,3-triazol-1-ylbutan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 4-4-(aminomethyl)-5-cyclobutyl-1H-1,2,3-triazol-1-ylbutan-1-ol
- EN300-1595919
- 4-[4-(aminomethyl)-5-cyclobutyl-1H-1,2,3-triazol-1-yl]butan-1-ol
- 2172023-14-0
-
- Inchi: 1S/C11H20N4O/c12-8-10-11(9-4-3-5-9)15(14-13-10)6-1-2-7-16/h9,16H,1-8,12H2
- InChI Key: FMOOPBIGLOVICL-UHFFFAOYSA-N
- SMILES: OCCCCN1C(=C(CN)N=N1)C1CCC1
Computed Properties
- Exact Mass: 224.16371127g/mol
- Monoisotopic Mass: 224.16371127g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 77Ų
4-4-(aminomethyl)-5-cyclobutyl-1H-1,2,3-triazol-1-ylbutan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1595919-0.1g |
4-[4-(aminomethyl)-5-cyclobutyl-1H-1,2,3-triazol-1-yl]butan-1-ol |
2172023-14-0 | 0.1g |
$1408.0 | 2023-06-04 | ||
Enamine | EN300-1595919-2.5g |
4-[4-(aminomethyl)-5-cyclobutyl-1H-1,2,3-triazol-1-yl]butan-1-ol |
2172023-14-0 | 2.5g |
$3136.0 | 2023-06-04 | ||
Enamine | EN300-1595919-100mg |
4-[4-(aminomethyl)-5-cyclobutyl-1H-1,2,3-triazol-1-yl]butan-1-ol |
2172023-14-0 | 100mg |
$1408.0 | 2023-09-23 | ||
Enamine | EN300-1595919-1000mg |
4-[4-(aminomethyl)-5-cyclobutyl-1H-1,2,3-triazol-1-yl]butan-1-ol |
2172023-14-0 | 1000mg |
$1599.0 | 2023-09-23 | ||
Enamine | EN300-1595919-0.5g |
4-[4-(aminomethyl)-5-cyclobutyl-1H-1,2,3-triazol-1-yl]butan-1-ol |
2172023-14-0 | 0.5g |
$1536.0 | 2023-06-04 | ||
Enamine | EN300-1595919-5.0g |
4-[4-(aminomethyl)-5-cyclobutyl-1H-1,2,3-triazol-1-yl]butan-1-ol |
2172023-14-0 | 5g |
$4641.0 | 2023-06-04 | ||
Enamine | EN300-1595919-1.0g |
4-[4-(aminomethyl)-5-cyclobutyl-1H-1,2,3-triazol-1-yl]butan-1-ol |
2172023-14-0 | 1g |
$1599.0 | 2023-06-04 | ||
Enamine | EN300-1595919-500mg |
4-[4-(aminomethyl)-5-cyclobutyl-1H-1,2,3-triazol-1-yl]butan-1-ol |
2172023-14-0 | 500mg |
$1536.0 | 2023-09-23 | ||
Enamine | EN300-1595919-10.0g |
4-[4-(aminomethyl)-5-cyclobutyl-1H-1,2,3-triazol-1-yl]butan-1-ol |
2172023-14-0 | 10g |
$6882.0 | 2023-06-04 | ||
Enamine | EN300-1595919-0.25g |
4-[4-(aminomethyl)-5-cyclobutyl-1H-1,2,3-triazol-1-yl]butan-1-ol |
2172023-14-0 | 0.25g |
$1472.0 | 2023-06-04 |
4-4-(aminomethyl)-5-cyclobutyl-1H-1,2,3-triazol-1-ylbutan-1-ol Related Literature
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
Additional information on 4-4-(aminomethyl)-5-cyclobutyl-1H-1,2,3-triazol-1-ylbutan-1-ol
Professional Introduction to Compound with CAS No. 2172023-14-0 and Product Name: 4-4-(aminomethyl)-5-cyclobutyl-1H-1,2,3-triazol-1-ylbutan-1-ol
The compound in question, identified by the CAS number 2172023-14-0, is a highly specialized organic molecule with a complex structural framework. Its product name, 4-4-(aminomethyl)-5-cyclobutyl-1H-1,2,3-triazol-1-ylbutan-1-ol, provides a detailed insight into its chemical composition and functional groups. This introduction aims to explore the compound's structure, potential applications, and its relevance in contemporary chemical and pharmaceutical research.
The molecular structure of this compound features a triazole ring fused with a cyclobutyl group, which is further substituted with an aminomethyl moiety and an hydroxyl group at the terminal position. The presence of these functional groups makes it a versatile candidate for various biochemical interactions. Specifically, the triazole ring is known for its stability and ability to participate in hydrogen bonding, while the cyclobutyl group introduces steric hindrance that can influence molecular recognition processes.
Recent advancements in medicinal chemistry have highlighted the importance of triazole derivatives in drug design due to their favorable pharmacokinetic properties. The 4-4-(aminomethyl)-5-cyclobutyl-1H-1,2,3-triazol-1-ylbutan-1-ol structure combines these benefits with additional functionalities that may enhance its biological activity. For instance, the aminomethyl group can serve as a linker for further derivatization, enabling the creation of more complex molecules with tailored properties.
In the realm of biochemical research, this compound has shown promise as a potential intermediate in the synthesis of novel bioactive molecules. The combination of a rigid cyclobutyl ring and a flexible aliphatic chain terminated by an hydroxyl group suggests that it may exhibit interesting solubility and metabolic profiles. These characteristics are particularly relevant in the development of drugs that require specific solubility parameters to achieve optimal therapeutic effects.
Moreover, the triazole moiety has been extensively studied for its role in inhibiting various enzymatic pathways. For example, triazole derivatives have been reported to interact with enzymes involved in inflammation and infection processes. The presence of an additional aminomethyl group in this compound could further modulate its interaction with biological targets, making it a valuable scaffold for drug discovery efforts.
Current research in pharmaceutical chemistry is increasingly focused on developing molecules that can modulate protein-protein interactions (PPIs). The unique structural features of 4-4-(aminomethyl)-5-cyclobutyl-1H-1,2,3-triazol-1-ylbutan-1-ol make it a candidate for designing small-molecule inhibitors or activators of PPIs. Such inhibitors are crucial for treating complex diseases like cancer and neurodegenerative disorders, where aberrant protein interactions play a central role.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to construct the triazole ring and introduce the cyclobutyl substituent. These methods not only enhance efficiency but also allow for greater flexibility in modifying the molecular structure post-synthesis.
From a computational chemistry perspective, molecular modeling studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies utilize advanced algorithms to simulate interactions at the atomic level, providing insights into potential drug-receptor binding mechanisms. Such computational approaches are indispensable in modern drug discovery pipelines, as they can significantly reduce the time and cost associated with experimental screening.
The potential applications of this compound extend beyond pharmaceuticals into other areas such as agrochemicals and material science. For instance, derivatives of triazole compounds have been used as fungicides due to their ability to disrupt fungal cell wall synthesis. The structural diversity offered by compounds like 4-4-(aminomethyl)-5-cyclobutyl-1H-1,2,3-triazol-1-ylbutan-1-ol could inspire novel formulations with enhanced efficacy and environmental compatibility.
In conclusion, the compound with CAS number 2172023-14-0, named 4-4-(aminomethyl)-5-cyclobutyl-1H-1,2,3-triazol-1-ybutan-l-lrol, represents a significant advancement in synthetic chemistry and drug discovery. Its unique structural features and functional groups make it a promising candidate for developing new therapeutic agents targeting various diseases. Ongoing research efforts are expected to uncover further applications and refine synthetic methodologies for this intriguing molecule.
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